5-Bromo-2-methyl-3-sulfamoylbenzoic acid
Description
5-Bromo-2-methyl-3-sulfamoylbenzoic acid is a benzoic acid derivative featuring a bromine atom at position 5, a methyl group at position 2, and a sulfamoyl (-SO$2$NH$2$) group at position 3. This compound combines electron-withdrawing (bromo, sulfamoyl) and electron-donating (methyl) substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
5-bromo-2-methyl-3-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLFSDFYXOZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)N)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231073 | |
| Record name | Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375472-31-3 | |
| Record name | Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-sulfamoylbenzoic acid typically involves the bromination of 2-methylbenzoic acid followed by the introduction of the sulfamoyl group. One common method is the use of bromine in the presence of a catalyst to achieve bromination. The sulfamoylation can be carried out using sulfamoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and sulfamoylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Synthesis and Mechanisms
Synthesis Methods
The synthesis of 5-Bromo-2-methyl-3-sulfamoylbenzoic acid typically involves:
- Bromination : The starting material, 2-methylbenzoic acid, is brominated using bromine in the presence of a catalyst.
- Sulfamoylation : The introduction of the sulfamoyl group is achieved using sulfamoyl chloride under basic conditions.
Reactions
This compound participates in various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
- Oxidation and Reduction : It can undergo oxidation or reduction to form different derivatives.
- Coupling Reactions : It is involved in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
This compound finds applications across multiple scientific fields:
Chemistry
- Building Block in Organic Synthesis : It serves as an essential intermediate for synthesizing more complex organic molecules.
- Reaction Mechanism Studies : Its unique structure allows researchers to study various reaction mechanisms.
Biology
- Biochemical Probes : The compound is investigated for its interaction with biological systems, potentially acting as a probe to study specific biochemical pathways.
Medicine
- Therapeutic Potential : Research is ongoing to explore its efficacy as a therapeutic agent, particularly in treating conditions like hypertension. Sulfamoylbenzoic acid derivatives have shown promise as antihypertensive agents, as indicated by their ability to modulate blood pressure without significant diuretic effects .
Industry
- Specialty Chemicals Production : It is used in the synthesis of specialty chemicals and materials, contributing to various industrial processes.
Case Studies
-
Antihypertensive Activity
A study published on sulfamoylbenzoic acid derivatives highlighted the effectiveness of these compounds in managing hypertension without adverse diuretic effects. The introduction of halogens like bromine into the structure significantly enhanced their therapeutic profile . -
Industrial Scale-Up Process
Research on scalable synthesis methods for related compounds demonstrated effective production routes that reduced costs while maintaining high yields. This approach is crucial for meeting market demands for pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Polarity : The sulfamoyl group increases polarity compared to nitro or methyl groups, lowering XLogP3 (lipophilicity) and enhancing water solubility.
- Acidity : The electron-withdrawing sulfamoyl group likely lowers the pKa of the carboxylic acid compared to the methyl-substituted analog.
Biological Activity
5-Bromo-2-methyl-3-sulfamoylbenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with a bromine atom, a methyl group, and a sulfamoyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with various biological molecules, enhancing its binding affinity.
- Halogen Bonding : The bromine atom participates in halogen bonding, which can influence the compound's specificity and efficacy in biological systems.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potential antitumor properties by inhibiting carbonic anhydrase IX (CAIX), an enzyme often overexpressed in solid tumors. A study found that certain sulfamoyl benzoates demonstrated high affinity for CAIX, suggesting that derivatives of this compound could be developed for cancer treatment .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown promising results against carbonic anhydrase isozymes, which are implicated in numerous physiological processes and disease mechanisms. The compound's selectivity towards CAIX over other isozymes indicates its potential for targeted therapeutic applications .
Case Studies and Experimental Data
- Carbonic Anhydrase Inhibition : In a study focusing on enzyme inhibition, derivatives of sulfamoyl benzoic acids were synthesized and tested for their ability to inhibit CAIX. Compounds exhibited IC50 values ranging from 10.93 nM to 25.06 nM for CAIX, demonstrating significant inhibition compared to other isozymes .
- Antiproliferative Effects : Another investigation assessed the antiproliferative activity of related compounds on cancer cell lines. Results indicated that some derivatives induced apoptosis in MDA-MB-231 cells, with an increase in annexin V-FITC positivity by 22-fold compared to controls .
- Binding Affinity Studies : Binding affinity studies revealed that certain analogues exhibited subnanomolar activity against LPA2 receptors, which are associated with growth factor-like signaling pathways in cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (nM) | Selectivity | Biological Activity |
|---|---|---|---|
| This compound | 10.93 - 25.06 | High (CAIX) | Antitumor activity |
| Methyl 5-sulfamoyl-benzoate | 0.12 | Very High | Anticancer properties |
| Other Sulfamoyl Benzoates | Varies | Moderate | General enzyme inhibition |
Q & A
Q. How can researchers leverage the methyl group’s electronic effects for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
